N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
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Overview
Description
“N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine” is a chemical compound with the molecular formula C18H22IN5O and a molecular weight of 451.312. It is structurally similar to a series of compounds that have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Synthesis and Biological Evaluation of Novel Derivatives A significant area of research involves the synthesis of novel derivatives based on similar chemical frameworks, which are evaluated for various biological activities. For instance, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as dual-action hypoglycemic agents, demonstrating significant efficacy in lowering glucose levels in mice (Huihui Song et al., 2011). Similarly, the synthesis of some new 1,2,4-Triazole derivatives has been reported, with certain compounds showing good to moderate antimicrobial activities (H. Bektaş et al., 2007).
Anticancer and Antimicrobial Applications Research also focuses on the synthesis and evaluation of novel compounds for their anticancer and antimicrobial properties. A study on novel carbazole derivatives highlighted their significant antibacterial, antifungal, and anticancer activities, especially against Human Breast Cancer Cell Line MCF7 (D. Sharma et al., 2014). Another example includes the development of hybrid molecules containing penicillanic or cephalosporanic acid moieties, which were screened for antimicrobial activities, showing some compounds with good to moderate effectiveness (Serap Başoğlu et al., 2013).
Chemical Synthesis and Characterization The chemical synthesis and characterization of compounds with similar chemical structures play a crucial role in the development of new materials and therapeutic agents. Studies have explored the synthesis of various derivatives through reactions like the Mannich reaction, aminolysis of esters, and more, aiming to understand their chemical properties and potential applications (Shirō Takahashi et al., 1973).
Future Directions
While specific future directions for “N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine” are not provided in the search results, similar compounds have shown promising results in their anti-tubercular activity . This suggests potential for further development and study of these compounds in the field of medicinal chemistry.
Properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN5O/c1-3-20-16-11-13(2)21-18(22-16)24-9-7-23(8-10-24)17(25)14-5-4-6-15(19)12-14/h4-6,11-12H,3,7-10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKNIZRHGIMCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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